Pivanex
Description
Overview of Epigenetic Regulation in Disease Pathogenesis
Epigenetic regulation involves several key mechanisms, including DNA methylation, histone modifications, and non-coding RNA regulation. imrpress.commdpi.comhilarispublisher.com These modifications can alter chromatin structure, thereby affecting the accessibility of DNA to transcriptional machinery and ultimately modulating gene expression. imrpress.comthno.org In the context of disease, disruptions in these processes can lead to the aberrant activation or silencing of genes, contributing to disease initiation and progression. hilarispublisher.com For example, altered DNA methylation patterns and histone modifications are frequently observed in cancer cells, impacting oncogene activation and tumor suppressor gene silencing. hilarispublisher.com Epigenetic dysregulation is also implicated in metabolic disorders, neurological conditions, and autoimmune diseases. hilarispublisher.comdiva-portal.orgbohrium.com
Histone Deacetylase Enzymes as Therapeutic Targets in Cancer Biology
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.govamegroups.orgmdpi.com This deacetylation can lead to chromatin condensation, generally resulting in gene repression. nih.gov In cancer, aberrant HDAC activity or expression is frequently observed and contributes to tumorigenesis by promoting cell proliferation, inhibiting apoptosis, and influencing processes like DNA-damage repair and angiogenesis. mdpi.com Consequently, HDACs have emerged as promising therapeutic targets in cancer treatment. nih.govmdpi.commdpi.com Inhibiting HDACs can lead to the hyperacetylation of histones and other proteins, potentially reversing dysregulated gene expression and inducing anti-tumor effects such as cell cycle arrest, differentiation, and apoptosis. mdpi.com
Pivanex (AN-9) as a Prodrug in Epigenetic Therapy Research
This compound, also known as AN-9, is a compound that has been investigated as a potential therapeutic agent in the field of epigenetic therapy, particularly in cancer research. aacrjournals.orgncats.io It is an acyloxyalkyl ester prodrug of butyric acid. aacrjournals.orgnih.govdrugbank.com Prodrugs are inactive or less active compounds that are converted into the active drug within the body, often to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.
Butyric acid, a short-chain fatty acid, has a history in cancer research due to its observed ability to inhibit the proliferation and induce differentiation of various cancer cells in vitro and in vivo. aacrjournals.orgnih.gov Butyric acid is considered a biological response modifier and affects gene expression and cell cycle regulation, and induces apoptosis. aacrjournals.orgnih.gov One of its proposed mechanisms of action is the inhibition of nuclear deacetylases, leading to histone hyperacetylation. aacrjournals.org However, the clinical application of butyric acid and its early derivatives faced challenges, including low potency requiring millimolar concentrations, rapid clearance rates, inability to sustain biologically relevant concentrations in vivo, and a noxious odor. aacrjournals.orgnih.gov Early clinical evaluations of agents like sodium butyrate (B1204436) showed limited and transient anti-cancer activity. aacrjournals.orgnih.gov
The development of this compound (AN-9) as a prodrug of butyric acid was driven by the need to overcome the pharmacokinetic limitations associated with butyric acid and its earlier derivatives. aacrjournals.orgnih.govopenaccessjournals.com The rationale was to create a compound with improved cellular uptake and stability, which would then be metabolized intracellularly to release the active butyric acid. aacrjournals.orgnih.govdrugbank.com AN-9 is designed to be more lipophilic than butyric acid, facilitating its rapid and extensive transport into cells. aacrjournals.orgdrugbank.com Once inside the cell, this compound undergoes esterase-mediated hydrolysis, yielding butyric acid, along with pivalic acid and formaldehyde (B43269). aacrjournals.orgnih.govdrugbank.com This prodrug strategy aimed to achieve higher and more sustained intracellular concentrations of butyric acid, potentially leading to enhanced anti-tumor activity compared to administering butyric acid directly. aacrjournals.org Preclinical studies with AN-9 demonstrated impressive anticancer activity and pharmacological attributes, showing greater potency than butyric acid at inducing malignant cell differentiation and tumor growth inhibition. aacrjournals.orgresearchgate.net For instance, in a human tumor cloning assay, AN-9 showed substantial inhibition of tumor growth in a significantly higher percentage of human tumor specimens compared to butyric acid. aacrjournals.org
Table 1: Comparison of In Vitro Activity of AN-9 and Butyric Acid in Human Tumor Cloning Assay aacrjournals.org
| Compound | Tumor Growth Inhibition (% of specimens) |
| AN-9 | 77% (37 of 48) |
| Butyric Acid | 21% (10 of 48) |
Structure
3D Structure
Propriétés
IUPAC Name |
butanoyloxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLFBYWXZYSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190818 | |
| Record name | AN 9 (ion exchanger) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122110-53-6, 37380-45-3 | |
| Record name | Pivaloyloxymethyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122110-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AN 9 (ion exchanger) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037380453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivanex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122110536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AN-9 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AN 9 (ion exchanger) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AN-9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VNK5440P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Pivanex Activity
Cellular Pharmacodynamics and Signal Transduction Modulation
Downregulation of Oncogenic Proteins (e.g., BCR-ABL)
Research indicates that Pivanex can downregulate the expression of certain oncogenic proteins, including BCR-ABL. medchemexpress.combiorbyt.com BCR-ABL is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML) by activating various cell survival pathways and promoting proliferation while reducing apoptosis. mdpi.comnih.gov
Studies have shown that this compound treatment can lead to a decrease in BCR-ABL protein levels. medchemexpress.combiorbyt.com This downregulation is considered a contributing factor to this compound's ability to enhance apoptosis in BCR-ABL-positive cell lines, such as K562 cells, which are derived from a CML patient in blast crisis. medchemexpress.combiorbyt.com For instance, this compound at concentrations between 100 and 500 μM has been shown to significantly reduce the number of viable K562 cells and increase apoptosis and caspase activity. medchemexpress.com
While the precise molecular mechanisms by which this compound downregulates BCR-ABL are still under investigation, the general action of HDAC inhibitors like this compound can involve the hyperacetylation of non-histone proteins, such as HSP90. tandfonline.com Hyperacetylation of HSP90 can lead to the recruitment of HSP70 and subsequent proteasomal degradation of client oncoproteins, including BCR-ABL. tandfonline.com
Data from in vitro studies demonstrating the effect of this compound on K562 cells highlight its impact on cell viability and apoptosis:
| Cell Line | This compound Concentration | Incubation Time | Effect on Viable Cells | Effect on Apoptosis |
| K562 | 100-500 μM | 24 hours | Significantly reduced | - |
| K562 | 100-500 μM | 6-72 hours | - | Significantly increased |
| K562 | 500 μM | 4 hours | - | Increased caspase activity |
These findings suggest a direct link between this compound exposure and the reduction of viable leukemia cells, potentially mediated in part by the downregulation of key survival signals like BCR-ABL and the induction of programmed cell death.
Anti-Angiogenic and Anti-Metastatic Biological Activities
In addition to its effects on oncogenic proteins, this compound has demonstrated anti-angiogenic and anti-metastatic properties in preclinical studies. medchemexpress.comncats.iobiorbyt.commedkoo.com Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, while metastasis is the process by which cancer cells spread to distant sites in the body.
This compound has been shown to exhibit these activities by reducing vascularization and decreasing the expression of factors involved in angiogenesis, such as basic fibroblast growth factor (bFGF) and hypoxia-inducible factor-1 alpha (HIF-1α). ncats.ioncats.ionih.gov Both bFGF and HIF-1α are known promoters of blood vessel formation in tumors. ncats.ioncats.ionih.gov
Comparative studies with other butyric acid derivatives, such as AN-7, in murine cancer models have investigated the anti-angiogenic and anti-metastatic effects. In a murine 4T1 metastatic breast carcinoma model, this compound (AN-9) inhibited the formation of lung lesions, although another derivative, AN-7, showed a greater inhibitory effect. nih.gov Both AN-7 and AN-9 demonstrated anti-metastatic and anti-angiogenic activities, characterized by reduced vascularization and decreased expression of bFGF and HIF-1α. nih.gov
These findings underscore the potential of this compound to interfere with crucial processes required for tumor progression and dissemination, providing a basis for its investigation as an anticancer agent.
Preclinical Efficacy Studies of Pivanex
In Vitro Anti-Tumor Efficacy
The effectiveness of Pivanex has been evaluated in various laboratory settings using cancer cell lines to determine its anti-tumor properties at the cellular level.
This compound has demonstrated notable activity against specific cancer cell lines. A key example is its effect on the K562 cell line, which is derived from a patient with chronic myelogenous leukemia (CML). In these cells, this compound has been shown to induce apoptosis (programmed cell death) and cellular differentiation. nih.gov Furthermore, it was observed to reduce the levels of the BCR-ABL fusion protein, a key driver of CML. nih.gov The BCR-ABL protein has high tyrosine kinase activity and is known to contribute to tumor development and resistance to apoptosis. nih.gov
While the prompt lists A549 (non-small cell lung cancer) and NCI-H460 (non-small cell lung cancer) as examples, the available research primarily highlights the effects on the K562 cell line. A549 and NCI-H460 are common cell lines used in cancer research; for instance, studies have noted that NCI-H460 cells grow at approximately double the rate of A549 cells, potentially indicating a higher degree of aggressiveness. nih.gov
The anti-tumor effects of this compound are dependent on its concentration. Studies on various histone deacetylase inhibitors have shown that increasing concentrations typically lead to a more pronounced reduction in the viability and proliferation of cancer cells. While specific concentration-response curves for this compound are detailed in individual study reports, the general principle observed is that higher doses lead to greater efficacy in inducing cell death and inhibiting growth in susceptible cancer cell lines.
Investigations into this compound's impact on cancer cells have confirmed its ability to reduce cell viability and inhibit proliferation. In the K562 CML cell line, treatment with this compound leads to a decrease in cell survival through the induction of apoptosis. nih.gov The kinetics of this process show that the drug can effectively alter the cell cycle and trigger pathways leading to cell death. nih.gov Research on HDAC inhibitors suggests that their effect on histone acetylation, a key part of their mechanism, often correlates with their chemical binding kinetics. nih.gov However, the ultimate impact on cell viability and gene transcription can be complex and does not always directly correlate with these kinetic rates. nih.gov
In Vivo Anti-Tumor Efficacy in Xenograft and Syngeneic Models
To assess its therapeutic potential in a living organism, this compound has been tested in animal models, including xenograft and syngeneic tumor models. These models involve implanting tumor cells into immunodeficient (xenograft) or immunocompetent (syngeneic) mice to study the drug's effect on tumor growth and survival. nih.govwhiterose.ac.uk
This compound (also referred to as AN-9) has demonstrated the ability to inhibit tumor growth in multiple animal models. In a study using a 4T1 metastatic breast carcinoma model, this compound inhibited the formation of lung lesions by 47%. nih.gov In a separate study involving a human colon carcinoma HT-29 xenograft model, this compound was compared to another butyric acid prodrug, AN-7. While both compounds showed anti-tumor activity, AN-7 exhibited superior efficacy in inhibiting tumor growth in this specific model. nih.gov These studies confirm that this compound possesses in vivo anti-neoplastic properties.
Tumor Growth Inhibition by this compound (AN-9)
| Preclinical Model | Finding | Source |
|---|---|---|
| 4T1 Metastatic Breast Carcinoma (Murine) | Inhibited the formation of lung lesions by 47%. | nih.gov |
| HT-29 Colon Carcinoma Xenograft (Human) | Demonstrated anticancer activity, though less potent than the comparator compound AN-7. | nih.gov |
Beyond cancer models, the efficacy of this compound has been evaluated in a mouse model for Spinal Muscular Atrophy (SMA), a neurodegenerative disease. In SMNΔ7 SMA mice, oral administration of this compound resulted in a significant improvement in survival. core.ac.uk The mean lifespan of treated mice increased by 84.6% compared to the vehicle-treated control group. core.ac.uk this compound treatment also delayed the onset of body mass loss, a key indicator of disease progression in this model, by 94.9%. core.ac.uk
Survival Efficacy of this compound (AN-9) in SMNΔ7 SMA Mice
| Parameter | Vehicle Control Group | This compound (AN-9) Treated Group | Improvement | Source |
|---|---|---|---|---|
| Mean Lifespan | 11.4 ± 0.8 days | 21.0 ± 4.9 days | 84.6% | core.ac.uk |
| Onset of Body Mass Loss | 9.9 ± 0.5 days | 19.2 ± 5.2 days | 94.9% | core.ac.uk |
Metastasis Inhibition Studies of this compound
Preclinical research has explored the potential of this compound (pivaloyloxymethyl butyrate (B1204436), AN-9) to inhibit metastasis, a critical process in cancer progression. Studies have focused on the effects of this compound on the tumorigenicity and metastatic potential of cancer cells in various models.
One key study investigated the impact of this compound on a highly metastatic subclone of Lewis lung carcinoma (3LLD122). nih.gov The findings from this research demonstrated a significant reduction in the tumorigenicity of these cancer cells following exposure to this compound. nih.gov Notably, a brief exposure of just one hour to this compound was sufficient to almost completely eliminate the tumorigenicity of the 3LLD122 cells when they were subsequently tested in C57BL mice. nih.gov
In the same study, the effect of this compound was also evaluated on a myelomonocytic cell line (WEHI). nih.gov While this compound induced growth arrest and differentiation in these cells, a longer exposure time of four hours was required to achieve a marked reduction in their tumorigenicity when tested in Balb/c mice. nih.gov This suggests that the anti-tumorigenic effects of this compound can vary between different cancer cell types.
A significant finding from this preclinical work was the superior potency of this compound compared to its parent compound, butyric acid. nih.gov In both the Lewis lung carcinoma and the myelomonocytic cell line models, a tenfold higher concentration of butyric acid did not produce the same inhibitory effect on tumorigenicity as this compound. nih.gov This highlights the enhanced efficacy of the prodrug formulation. This compound, as a prodrug of butyric acid, has been shown to have greater potency in inducing malignant cell differentiation and inhibiting tumor growth in preclinical settings. researchgate.netaacrjournals.orgnih.gov Its design as an acyloxyalkyl ester derivative allows for more efficient cellular uptake. nih.gov
The following table summarizes the key findings from the preclinical study on the effect of this compound on the tumorigenicity of cancer cells:
Table 1: Effect of this compound on Tumorigenicity of Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| 3LLD122 | Lewis Lung Carcinoma (highly metastatic) | A 1-hour exposure to this compound almost completely diminished the tumorigenicity of the cells in C57BL mice. nih.gov |
While these studies provide foundational evidence for the anti-metastatic potential of this compound, further research is needed to fully elucidate the underlying molecular mechanisms. As a histone deacetylase (HDAC) inhibitor, the effects of this compound on metastasis are likely linked to the epigenetic regulation of genes involved in cell differentiation, proliferation, and invasion. nih.gov
Pivanex in Combination Therapy Research
Synergistic Interactions with Conventional Chemotherapeutic Agents
Combinations of Pivanex with traditional chemotherapy drugs have been studied to leverage potential synergistic effects, where the combined effect is greater than the sum of the individual drug effects.
This compound and Docetaxel (B913) Combinatorial Studies
Preclinical studies investigating the combination of this compound and docetaxel have demonstrated synergistic activity for growth inhibition in non-small cell lung cancer (NSCLC) cell lines and improved survival in animal models researchgate.netascopubs.org. These findings suggested a rationale for clinical evaluation of this combination in NSCLC researchgate.netascopubs.org.
In vitro studies using human non-small cell lung carcinoma cell lines, H522 and NCI-H23, evaluated the growth inhibitory activity of this compound alone and in combination with docetaxel. The sequence of administration was found to be important, with the preferred sequence being initial this compound exposure followed by treatment with docetaxel, which supported a pattern suggestive of more than additive effects google.com. Conversely, the sequence of docetaxel followed by this compound yielded a pattern suggestive of less than additive or antagonistic effects google.com.
Based on promising preclinical data and a favorable safety profile observed in prior single-agent and dose-ranging studies, a dose escalation study was undertaken to assess the safety of this compound combined with docetaxel in patients with advanced NSCLC ascopubs.org. This study concluded that this compound, at doses up to 2.5 g/m², could be administered safely in combination with 75 mg/m² of docetaxel ascopubs.org.
However, a subsequent randomized Phase IIb trial comparing docetaxel monotherapy with the combination of this compound and docetaxel as second-line therapy in patients with NSCLC was terminated early following an interim safety analysis by an independent data monitoring committee pharmiweb.comsec.govpharmabiz.com. This analysis identified significant safety issues in the combination treatment sec.govpharmabiz.com. Despite this, this compound had shown activity as a single agent in patients with advanced NSCLC refractory to previous chemotherapy in a Phase II trial researchgate.netpharmiweb.com.
Research also explored the impact of this compound on docetaxel resistance. Pretreatment with this compound enhanced the toxicity of docetaxel in cell lines overexpressing multi-drug resistance (MDR) proteins, although higher concentrations of this compound were needed compared to parental cell lines aacrjournals.org. This suggested that suppression of MDR expression by this compound might contribute to enhanced docetaxel toxicity in some cell lines, but additional mechanisms are also likely important aacrjournals.org.
This compound and STI571 (Imatinib Mesylate) Combinatorial Studies
Studies have investigated the combination of this compound with STI571 (Imatinib Mesylate), a tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML). Research using the K562 CML cell line demonstrated that this compound induced apoptosis and differentiation and reduced BCR-ABL protein levels nih.govmedchemexpress.com. Crucially, the combination of this compound with STI571 acted synergistically in reducing the number of viable K562 cells nih.govmedchemexpress.com. These findings suggested a potential benefit of combining this compound with STI571 for the treatment of CML, particularly in overcoming or addressing mechanisms of resistance to STI571 nih.govresearchgate.netashpublications.org.
Data from studies in K562 cells showed that 100 μM this compound combined with 0.125 or 0.25 μM STI571 synergistically reduced the number of viable cells medchemexpress.com. This synergistic effect highlights the potential of this combination in targeting CML cells.
Combinatorial Efficacy with Targeted Therapies
This compound has also been explored in combination with targeted therapies that interfere with specific molecular pathways involved in cancer progression.
This compound and Proteasome Inhibitors (e.g., Velcade/Bortezomib)
Preclinical studies have indicated a synergistic interaction between this compound and the proteasome inhibitor Velcade (bortezomib) in inhibiting the growth of human non-small cell lung cancer cells aacrjournals.org. In vitro studies using NSCLC cell lines A549 and NCI-H460 evaluated the growth inhibitory activity of this compound alone and in combination with Velcade aacrjournals.org.
Combination experiments using different treatment schedules were performed. Isobologram analysis of cells pre-treated with Velcade followed by this compound demonstrated significant synergistic effects on cell viability across a range of doses in both A549 and NCI-H460 cell lines aacrjournals.org. The combination index for both cell lines ranged from 0.1 to 0.5, indicating strong synergy aacrjournals.org. This suggests that the sequence of administering Velcade prior to this compound may be particularly effective in this combination aacrjournals.org.
| Cell Line | Treatment (Schedule) | IC50 (μM) | Combination Index (CI) |
|---|---|---|---|
| A549 | This compound alone (Pretreatment) | 28.7 | N/A |
| NCI-H460 | This compound alone (Pretreatment) | 28.2 | N/A |
| A549 | This compound alone (Post-treatment) | 198.2 | N/A |
| NCI-H460 | This compound alone (Post-treatment) | 176.1 | N/A |
| A549 | Velcade alone (Pretreatment) | 1.99 | N/A |
| NCI-H460 | Velcade alone (Pretreatment) | 0.67 | N/A |
| A549 | Velcade alone (Post-treatment) | 1.64 | N/A |
| NCI-H460 | Velcade alone (Post-treatment) | 0.63 | N/A |
| A549 | Velcade followed by this compound | Velcade: 0.44 (alone: 2.64) | 0.1-0.5 |
| NCI-H460 | Velcade followed by this compound | Velcade: 0.22 (alone: 2.55) | 0.1-0.5 |
*Note: The "Post-treatment schedule" for the combination refers to cells incubated with Velcade for 72 hours followed by 72 hours with this compound aacrjournals.org. The IC50 values for Velcade alone under this specific protocol were 2.64 μM for A549 and 2.55 μM for NCI-H460 aacrjournals.org.
These results suggest that the combination treatment of Velcade followed by this compound may have superior anticancer efficacy compared to either agent alone aacrjournals.org.
This compound and DNA Adduct-Forming Agents (e.g., Pixantrone)
Research has explored the interaction between this compound (AN9), a formaldehyde-releasing prodrug, and Pixantrone, a synthetic aza-anthracenedione known to poison topoisomerase II and also capable of generating covalent DNA adducts following activation by formaldehyde (B43269) nih.govpatsnap.compsu.edu.
An evaluation of the interaction of Pixantrone with formaldehyde-releasing drugs in cancer cells found that co-administration with AN9 (this compound) completely reversed topoisomerase II-associated DNA damage induction by Pixantrone patsnap.com. Interestingly, despite this reversal of topoisomerase II-mediated damage, the combination potentiated cell kill by Pixantrone patsnap.com. This suggests that Pixantrone-DNA adducts, formed through activation by formaldehyde released from this compound, may promote a topoisomerase II-independent mechanism of cell death patsnap.com.
In vitro studies have shown that Pixantrone is efficiently activated by formaldehyde to generate covalent drug-DNA adducts capable of stabilizing double-stranded DNA nih.govpsu.edu. Pixantrone exhibited a 10- to 100-fold greater propensity to generate adducts compared to mitoxantrone (B413) at equimolar formaldehyde and drug concentrations nih.govpsu.edu. While these adducts are thermally and temporally labile, their enhanced stability and propensity for formation compared to mitoxantrone adducts may contribute to their biological activity nih.govpsu.edu.
Combinations of Pixantrone-DNA adduct-forming treatments with AN9 generally conferred mild synergism in multiple cell lines in various cell death and clonogenic assays patsnap.com. This suggests that the interaction between this compound and Pixantrone, leading to the formation of DNA adducts, contributes to the observed synergistic anti-cancer effects patsnap.com.
Mechanisms of Synergistic Anti-Cancer Activity
The synergistic anti-cancer activity observed with this compound in combination therapies is attributed to several potential mechanisms, often related to its function as a histone deacetylase inhibitor.
HDAC inhibitors like this compound can influence gene expression by altering chromatin structure, making DNA more accessible to other agents or transcription factors nih.gov. This can lead to the re-expression of tumor suppressor genes or down-regulation of oncogenes nih.goviiarjournals.org.
In the context of conventional chemotherapies, this compound's ability to suppress MDR expression has been proposed as a mechanism contributing to enhanced sensitivity to drugs like docetaxel in some cell lines aacrjournals.org. However, other mechanisms are also involved aacrjournals.org.
When combined with targeted therapies, the synergistic mechanisms are often more specific. With STI571, this compound has been shown to reduce BCR-ABL protein levels, which is a key driver in CML, thereby enhancing the effect of the tyrosine kinase inhibitor nih.gov.
The synergy observed with proteasome inhibitors like bortezomib (B1684674) may involve complex interactions between histone acetylation and protein degradation pathways. While specific mechanisms for the this compound-bortezomib synergy in NSCLC cells require further elucidation, other HDAC inhibitors have shown synergistic effects with bortezomib by inducing apoptosis iiarjournals.org.
The interaction between this compound and Pixantrone highlights a mechanism involving the formation of DNA adducts. This compound, as a formaldehyde-releasing prodrug, facilitates the activation of Pixantrone to form covalent DNA adducts nih.govpatsnap.compsu.edu. These adducts appear to induce cell death through a mechanism independent of topoisomerase II inhibition, which is the primary target of Pixantrone alone patsnap.com. This suggests that the combination leverages a distinct mode of action, leading to enhanced cell killing patsnap.com.
Investigations into Drug Resistance Modulation by Pivanex
Impact on Multidrug Resistance (MDR) Efflux Pumps (e.g., P-glycoprotein)
Multidrug resistance is frequently associated with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. Histone deacetylase inhibitors, the class of compounds to which Pivanex belongs, have been investigated for their effects on the expression and function of these transporters.
Research into the broader class of HDAC inhibitors has revealed a complex and sometimes paradoxical relationship with MDR efflux pumps. Some studies have indicated that instead of inhibiting these pumps, certain HDAC inhibitors can induce the expression of P-glycoprotein. For instance, in a study on thyroid carcinoma cell lines, sodium butyrate (B1204436), the active metabolite of this compound, was found to increase the expression of MDR1 mRNA in 8505C and FTC 238 cells. This suggests that the mechanism by which this compound may overcome drug resistance could be independent of the direct inhibition of these efflux pumps. In that particular study, despite the increase in MDR1 expression, sodium butyrate still potentiated the cytotoxic effects of doxorubicin. This indicates that this compound's influence on drug sensitivity is likely multifactorial, extending beyond the modulation of drug transporters.
The table below summarizes the effect of sodium butyrate on the expression of MDR genes in thyroid carcinoma cell lines.
| Cell Line | Treatment | MDR1 mRNA Expression | MRP1 mRNA Expression | MRP2 mRNA Expression |
| 8505C | Control | Present | Present | Present |
| Sodium Butyrate | Increased | No Change | No Change | |
| FTC 133 | Control | Absent | Present | Present |
| Sodium Butyrate | No Change | No Change | No Change | |
| FTC 238 | Control | Absent | Present | Absent |
| Sodium Butyrate | Increased | No Change | No Change |
Data based on a study on sodium butyrate, the active metabolite of this compound.
This compound-Mediated Sensitization of Drug-Resistant Cancer Cell Lines
A key area of investigation is the ability of this compound to re-sensitize drug-resistant cancer cells to standard chemotherapeutic agents. This has been observed in various cancer models, where this compound acts synergistically with other drugs to enhance their cytotoxic effects.
One notable study demonstrated that this compound, in combination with the tyrosine kinase inhibitor STI571 (imatinib), acted synergistically in the K562 chronic myelogenous leukemia (CML) cell line. researchgate.net This synergistic effect suggests that this compound can lower the resistance threshold of cancer cells to other targeted therapies. researchgate.net In this context, this compound was shown to induce apoptosis and differentiation, and reduce the levels of the BCR-ABL protein, which is associated with CML. researchgate.net
Furthermore, studies on butyrate, the active form of this compound, have shown promising results in sensitizing other types of cancer cells to chemotherapy. For example, in lung cancer cells, butyrate was found to enhance the chemotherapeutic sensitivity to cisplatin (B142131) both in vitro and in vivo. nih.gov Similarly, in HT-29 colon cancer cells, pre-treatment with butyrate sensitized the cells to paclitaxel-induced apoptosis.
The following table illustrates the synergistic effect of this compound in combination with STI571 on the viability of K562 CML cells.
| Treatment | Cell Viability Reduction | Synergistic Effect |
| This compound (100 µM) | Significant | - |
| STI571 (0.125 µM) | Moderate | - |
| This compound (100 µM) + STI571 (0.125 µM) | Synergistically Reduced | Yes |
| This compound (100 µM) + STI571 (0.25 µM) | Synergistically Reduced | Yes |
Data from a study on the synergistic effects of this compound and STI571 in K562 cells. researchgate.net
Reversal of Intrinsic and Acquired Resistance Mechanisms
Cancer cells can exhibit intrinsic resistance, where they are inherently non-responsive to a drug, or acquired resistance, which develops after a period of treatment. This compound has shown potential in addressing both forms of resistance.
Intrinsic resistance can be due to a variety of factors present in the cancer cell from the outset. Acquired resistance, on the other hand, arises from genetic and epigenetic changes in the tumor in response to the selective pressure of chemotherapy. nih.gov
This compound's activity in refractory non-small cell lung cancer (NSCLC) provides clinical evidence of its potential to overcome acquired resistance. nih.gov In a phase II trial, this compound demonstrated activity as a single agent in patients with advanced NSCLC who were refractory to previous chemotherapy, with over 90% of patients having received prior platinum compounds and taxanes. nih.gov This suggests that this compound can exert its anticancer effects in a cellular environment that has already developed mechanisms to resist conventional treatments. nih.gov
The mechanisms by which this compound may reverse resistance are likely linked to its function as an HDAC inhibitor. By altering chromatin structure and gene expression, this compound can potentially reactivate tumor suppressor genes that have been silenced, or modulate signaling pathways that contribute to a resistant phenotype. For example, HDAC inhibitors can influence the expression of proteins involved in apoptosis, cell cycle regulation, and DNA damage repair, all of which can be dysregulated in drug-resistant cancers.
Clinical Research Trajectories of Pivanex
Early Phase Clinical Investigations (Phase I and II)
Early phase clinical trials, including Phase I and II studies, were conducted to evaluate the activity of Pivanex in patients with advanced malignancies. nih.govpatsnap.commdpi.comgoogle.comcapes.gov.braacrjournals.orgnih.gov These investigations aimed to assess the initial therapeutic potential of the compound both as a single agent and in combination with other treatments.
Monotherapy Clinical Observations
In monotherapy studies, this compound demonstrated modest single-agent efficacy in certain cancers. A multicenter Phase II trial in patients with advanced non-small cell lung cancer (NSCLC) refractory to previous chemotherapy evaluated this compound as a single agent. capes.gov.brnih.govresearchgate.net In this study, three out of 47 patients achieved partial responses, and 14 patients had stable disease for at least 12 weeks. capes.gov.brnih.govresearchgate.net The median survival for all patients was 6.2 months, with a 1-year survival rate of 26%. capes.gov.brnih.govresearchgate.net For patients who had received fewer than three prior chemotherapy regimens, the median survival was 7.8 months, and the 1-year survival was 31%. capes.gov.brnih.govresearchgate.net These findings suggested that this compound had some activity as a single agent in heavily pre-treated NSCLC patients. capes.gov.brnih.govresearchgate.net
Combination Therapy Clinical Observations
Preclinical data indicated that this compound could exhibit synergy with cytotoxic agents commonly used in cancer treatment. psu.eduresearchgate.netascopubs.org This led to the investigation of this compound in combination therapy regimens during early phase clinical trials. A dose escalation study assessed the combination of this compound with docetaxel (B913) in patients with advanced NSCLC. ascopubs.org This study aimed to determine the safety of the combination, given the observed synergy in laboratory models and the favorable safety profile of this compound as a single agent. ascopubs.org The study demonstrated that this compound could be safely administered in combination with docetaxel at certain dose levels. ascopubs.org Further studies, including a randomized Phase IIb trial comparing this compound plus docetaxel to docetaxel monotherapy in relapsed NSCLC, were undertaken based on these early findings. researchgate.netascopubs.org
Clinical Efficacy Outcomes in Specific Malignancies
Clinical research with this compound focused on evaluating its efficacy in specific types of malignancies where preclinical studies or early clinical observations suggested potential activity.
Non-Small Cell Lung Cancer (NSCLC) Clinical Research
NSCLC was a primary focus of this compound clinical research. nih.govpatsnap.commdpi.comgoogle.comcapes.gov.braacrjournals.orgnih.govresearchgate.netascopubs.orgnih.govgoogle.comjkchemical.com As a single agent, this compound showed modest activity in previously treated advanced NSCLC patients in a Phase II trial, with some patients achieving partial responses and stable disease. capes.gov.brnih.govresearchgate.netnih.gov
Combination studies with docetaxel were also conducted in NSCLC. nih.govgoogle.comresearchgate.netascopubs.org A randomized Phase II trial compared this compound plus docetaxel to docetaxel monotherapy in patients with chemotherapy-resistant advanced NSCLC. patsnap.com Preclinical studies had shown synergistic growth inhibition with this combination in NSCLC cell lines. aacrjournals.orgascopubs.org
Malignant Melanoma Clinical Research
This compound was also investigated in clinical trials for malignant melanoma. patsnap.commdpi.comgoogle.comresearchgate.netascopubs.org A Phase 1/2 pilot study was initiated to evaluate this compound in patients with malignant melanoma. patsnap.com
Chronic Lymphocytic Leukemia Clinical Research
Chronic Lymphocytic Leukemia (CLL) was another malignancy where this compound was studied. drugbank.compatsnap.commdpi.comascopubs.org A Phase 2 pilot study of this compound as a histone deacetylase inhibitor was conducted in patients with CLL. patsnap.com Research also explored the interaction of this compound with other agents, such as doxorubicin, in the context of CLL cells, investigating effects on proteins like BCL-2. ncats.io
Here is a summary of some clinical trials involving this compound:
| NCT Number | Condition or Disease | Phase | Status |
| NCT00073385 | Carcinoma, Non-Small-Cell Lung | Phase 2 | Completed |
| NCT00087477 | Malignant Melanoma | Phase 1/2 | Terminated |
| NCT00083473 | Leukemia, Lymphocytic, Chronic | Phase 2 | Terminated |
Data from the Phase II trial of this compound monotherapy in advanced NSCLC (NCT00073385):
| Outcome Measure | Result |
| Partial Response (PR) | 3 patients |
| Stable Disease (≥12 wks) | 14 patients |
| Median Survival | 6.2 months |
| 1-year Survival | 26% |
Other Investigated Cancer Indications (e.g., Liver Cancer)
Beyond initial areas of focus, this compound has been explored for its activity in a range of other cancer types. Investigations have included studies in malignant melanoma and chronic lymphocytic leukemia (CLL). ClinicalTrials.gov records indicate that this compound has been studied in a Phase 1/2 trial for malignant melanoma (NCT00087477) and a Phase 2 trial for chronic lymphocytic leukemia (NCT00083473). citeab.com this compound has also been listed as having been investigated for use in liver cancer, although one source indicates this as an inactive indication. citeab.com Preclinical studies have suggested this compound's potential activity in a broader spectrum of malignancies, including melanoma, ovarian, breast, lung, colorectal tumours, and glioma. citeab.com
The clinical trials identified for these other indications are summarized in the table below:
| NCT Number | Condition | Phase | Status |
| NCT00087477 | Malignant Melanoma | Phase 1/2 | Terminated citeab.com |
| NCT00083473 | Chronic Lymphocytic Leukemia (CLL) | Phase 2 | Terminated citeab.com |
| (Not specified) | Liver Cancer (Investigated Use) | (Not specified) | Inactive Indication citeab.com |
Biomarker Development and Translational Research in Clinical Trials
Biomarker development and translational research have been recognized as important components in understanding the activity of this compound and potentially predicting patient response in clinical trials. In the context of studies investigating this compound, particularly in combination with other agents like docetaxel, translational research efforts have been planned. These efforts include the use of tissue arrays, genomic, and proteomic studies. The aim of such research is to identify clinically useful biomarkers that could aid in the classification of cancers and potentially predict responses to specific treatment regimens involving this compound.
Preclinical investigations into the mechanism of action of this compound provide a basis for potential biomarker identification. This compound, as a histone deacetylase inhibitor, has been shown to downregulate the anti-apoptotic protein Bcl-2 and regulate Caspase-8, contributing to the induction of apoptosis in cancer cells. It has also been observed to influence cell cycle distribution. Furthermore, preclinical work has explored the impact of this compound and related compounds like sodium butyrate (B1204436) on the expression of multidrug resistance (MDR), suggesting that the level of MDR expression could potentially serve as a biomarker for sensitivity or resistance to this compound-based therapies. These preclinical findings highlight molecular pathways and proteins that are potential candidates for further investigation as biomarkers in clinical translational studies.
Advanced Research Perspectives and Future Directions for Pivanex
Elucidation of Novel Molecular Targets and Pathways
Pivanex functions fundamentally as an HDAC inhibitor, influencing gene expression by affecting the acetylation status of histone proteins. medchemexpress.comdrugbank.comresearchgate.netfrontiersin.org Beyond its primary role as an HDAC inhibitor, studies have explored other molecular interactions and pathways modulated by this compound. Research indicates that this compound can down-regulate the bcr-abl protein, a key driver in certain leukemias, and enhance apoptosis in cancer cells. medchemexpress.com It has also demonstrated antimetastatic and antiangiogenic properties. medchemexpress.com
Furthermore, this compound has shown the ability to suppress the expression of multi-drug resistance (MDR) in some cell lines, potentially increasing sensitivity to chemotherapy agents like docetaxel (B913). aacrjournals.org However, the precise molecular basis for this enhanced activity is not fully understood, and the correlation between MDR suppression and therapeutic response is not absolute across all cell lines, suggesting the involvement of additional mechanisms. aacrjournals.org The broader class of HDAC inhibitors, to which this compound belongs, is known to induce anti-cancer effects through mechanisms such as cell cycle arrest, differentiation, and the activation of both extrinsic and intrinsic apoptotic pathways. nih.gov The intricate interplay of this compound with various cellular pathways and its full spectrum of molecular targets remain active areas of investigation.
Development of Advanced Prodrug Strategies and Analogues
As a prodrug itself, this compound represents an early strategy to improve the therapeutic utility of butyric acid. drugbank.comnih.govresearchgate.net The rationale behind developing prodrugs like this compound is to enhance desirable pharmacological characteristics such as bioavailability, cellular permeability, and reduced toxicity, while also facilitating more effective routes of administration. mdpi.comchapman.edu Upon entering cells, this compound is designed to be cleaved by esterases to release the active butyric acid. drugbank.comnih.gov
Ongoing research in prodrug design explores various strategies that could potentially be applied to develop advanced analogues of this compound or related HDAC inhibitors. These strategies include the conjugation of active compounds with moieties like fatty acids or amino acids, or the incorporation of linkers that are selectively cleaved in the tumor microenvironment by specific enzymes or under conditions like hypoxia. mdpi.comchapman.edumdpi.com The aim is to achieve more targeted delivery, controlled release of the active drug, and potentially improved efficacy and reduced systemic toxicity. The study involving this compound (AN9) and pixantrone, where AN9 acted as a formaldehyde-releasing prodrug to enhance cell kill, highlights the potential for prodrugs to influence the mechanism of action of co-administered agents and suggests avenues for designing analogues with tailored properties. patsnap.com Future research may focus on designing this compound analogues with improved stability, more efficient activation within target cells, or enhanced targeting capabilities.
Integration of this compound into Immunotherapy Regimens
The potential for integrating HDAC inhibitors into cancer immunotherapy regimens is an emerging area of research, and this perspective extends to compounds like this compound. HDAC inhibitors are being investigated for their ability to modulate the tumor microenvironment and enhance anti-tumor immunity. nih.govmdpi.com This includes the potential to improve antigen presentation and increase the infiltration of immune cells into tumors, which could help overcome resistance to existing immunotherapies. mdpi.com
While research directly combining this compound with immunotherapy specifically is not extensively detailed in the provided information, the broader understanding of how HDAC inhibitors can influence immune pathways suggests a potential role for this compound in such combination strategies. Studies exploring the combination of this compound with chemotherapy agents like docetaxel in clinical trials for non-small cell lung cancer demonstrate the feasibility of using this compound in combination regimens. aacrjournals.orgascopubs.orgamegroups.org Future research directions could involve preclinical and clinical studies to evaluate the synergistic potential of this compound when combined with various immunotherapy approaches, such as immune checkpoint inhibitors, aiming to enhance therapeutic responses and potentially convert "cold" tumors into more immunologically responsive ones. mdpi.com
Precision Oncology Approaches with this compound: Patient Stratification and Biomarker Validation
Precision oncology aims to personalize cancer treatment by identifying specific molecular characteristics of a patient's tumor that predict response to certain therapies. mdpi.comnct-heidelberg.decddf.org Biomarkers play a crucial role in this approach by enabling the stratification of patients who are most likely to benefit from a particular drug, thereby optimizing treatment outcomes and avoiding unnecessary toxicity in non-responders. cddf.orgbiorxiv.org
Given that this compound has been evaluated in clinical trials for various cancers, including non-small cell lung cancer and melanoma, identifying biomarkers that predict response to this compound is a critical future direction. drugbank.comnih.gov Although specific validated biomarkers for this compound response are not prominently detailed in the search results, the context of its clinical investigation highlights the importance of this area. The general field of precision oncology for HDAC inhibitors involves identifying molecular markers that correlate with sensitivity or resistance to these agents. amegroups.orgresearchgate.net Future research will likely involve comprehensive molecular profiling of tumors from patients treated with this compound in clinical studies to identify potential predictive biomarkers. This could involve analyzing gene expression, protein levels, or mutational status to develop strategies for patient stratification and inform future clinical trial design, focusing on patient populations most likely to respond to this compound. mdpi.comnct-heidelberg.debiorxiv.org
Long-Term Efficacy and Resistance Dynamics in Clinical Settings
Resistance to anti-cancer therapies, including HDAC inhibitors, is a significant challenge. While the suppression of MDR by this compound was explored as a potential mechanism to overcome resistance to other drugs, the observation that this effect did not consistently correlate with enhanced sensitivity suggests the involvement of alternative or additional resistance pathways. aacrjournals.org Future research needs to delve deeper into the specific mechanisms of acquired resistance to this compound. This could involve studying genetic and epigenetic alterations that emerge in tumors after this compound treatment, as well as investigating changes in drug metabolism or efflux. Understanding these resistance dynamics is essential for developing strategies to overcome or circumvent resistance, potentially through combination therapies or the development of novel this compound analogues designed to evade resistance mechanisms. Long-term follow-up studies in clinical trials are necessary to fully assess the durability of response and identify factors associated with long-term benefit.
Exploration of this compound in Non-Oncological Disease Models (e.g., Spinal Muscular Atrophy)
Beyond its primary investigation in oncology, this compound has been explored for its potential therapeutic applications in non-oncological diseases, notably in the context of Spinal Muscular Atrophy (SMA). SMA is a severe neuromuscular disorder caused by insufficient levels of the survival motor neuron (SMN) protein. nih.govnih.gov Research has shown that compounds based on butyric acid, the active metabolite of this compound, can have beneficial effects in mouse models of SMA. nih.govnih.gov
Q & A
Q. What is the primary mechanism of action of Pivanex as an HDAC inhibitor, and how can researchers validate its activity in vitro?
this compound (AN-9) inhibits histone deacetylases (HDACs), particularly HDAC3, by increasing acetylation of histones and non-histone proteins like NF-κB, leading to chromatin remodeling and apoptosis . To validate its activity:
- HDAC enzymatic assays : Measure inhibition of recombinant HDAC isoforms (e.g., HDAC3 IC₅₀ = 0.24 µM) .
- Western blotting : Detect hyperacetylation of histone H3/H4 or NF-κB in treated cells (e.g., 200 µM in K562 cells) .
- Apoptosis markers : Quantify caspase-3/7 activation and PARP cleavage using fluorometric assays .
Q. What experimental models are most appropriate for studying this compound’s antitumor effects?
- In vitro : Use leukemia (K562, HL-60) or solid tumor cell lines (e.g., HCT116) at concentrations of 100–500 µM to assess proliferation (MTT assays), cell cycle arrest (flow cytometry for G2/M phase), and apoptosis .
- In vivo : Administer 200 mg/kg twice daily in xenograft models (e.g., SMN7 SMA mice) to evaluate survival, tumor regression, and antiangiogenic markers (e.g., reduced HIF-1α and bFGF) .
Q. How should researchers design dose-response studies for this compound in preclinical models?
- In vitro : Test a range of 50–500 µM, with 100 µM showing significant anti-proliferative effects in K562 cells over 48–72 hours .
- In vivo : Use 2.34 g/m²/day via intravenous infusion (e.g., 6-hour infusions for 3 days per cycle) based on Phase II NSCLC trial protocols .
Advanced Research Questions
Q. How can contradictions in clinical efficacy data for this compound be addressed methodologically?
Conflicting results (e.g., moderate NSCLC efficacy vs. limited melanoma benefits) may arise from:
- Patient stratification : Subgroup analysis by HDAC isoform expression or epigenetic biomarkers .
- Combination therapies : Co-administer with cisplatin or kinase inhibitors to enhance synergy (e.g., this compound + cisplatin in HL-60 cells) .
- Pharmacokinetic optimization : Adjust dosing schedules to account for rapid metabolism (e.g., sustained-release formulations) .
Q. What experimental approaches can elucidate this compound’s role in modulating tumor microenvironments?
- Angiogenesis assays : Quantify microvessel density (CD31 staining) and VEGF secretion in xenografts .
- Immune profiling : Use single-cell RNA-seq to assess changes in tumor-associated macrophages or T-cell infiltration .
- Metabolomics : Track butyrate release from this compound hydrolysis and its impact on mitochondrial function .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Bioavailability studies : Compare intracellular butyrate levels in vitro (direct exposure) vs. in vivo (hydrolysis-dependent release) .
- Tumor penetration assays : Use LC-MS to measure this compound concentrations in tumor cores vs. peripheries .
- Resistance models : Generate HDAC3-overexpressing cell lines to test acquired resistance mechanisms .
Q. What methodologies are recommended for studying this compound’s epigenetic interactions in drug-resistant cancers?
- ChIP-seq : Map histone acetylation changes at promoters of drug-resistance genes (e.g., MDR1) .
- CRISPR screening : Identify synthetic lethal partners of HDAC inhibition in resistant clones .
- Long-term culture : Expose cells to sublethal this compound doses (e.g., 50 µM) for 6–8 weeks to model adaptive responses .
Data Analysis and Interpretation
Q. How should researchers statistically analyze this compound-induced cell cycle perturbations?
Q. What bioinformatics tools are suitable for integrating this compound’s multi-omics data?
- Pathway analysis : Use GSEA or DAVID to identify enriched pathways (e.g., apoptosis, chromatin remodeling) .
- Network modeling : Construct protein interaction networks (Cytoscape) linking HDAC targets (e.g., Bcr-Abl) to downstream effectors .
Clinical Translation Challenges
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
